molecular formula C13H11ClN2 B11877865 7-Chloro-2-(pyridin-2-yl)indoline

7-Chloro-2-(pyridin-2-yl)indoline

Cat. No.: B11877865
M. Wt: 230.69 g/mol
InChI Key: ZQWVWRMQMHKSHD-UHFFFAOYSA-N
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Description

7-Chloro-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring. The presence of a chlorine atom at the 7th position of the indoline ring and a pyridin-2-yl group makes this compound unique. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(pyridin-2-yl)indoline typically involves the reaction of 7-chloroindoline with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain kinases or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(pyridin-2-yl)indoline is unique due to the presence of both the chlorine atom and the pyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

7-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-10-5-3-4-9-8-12(16-13(9)10)11-6-1-2-7-15-11/h1-7,12,16H,8H2

InChI Key

ZQWVWRMQMHKSHD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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